molecular formula C7H6FNO B7734213 4-Fluorobenzaldehyde oxime CAS No. 7304-35-0

4-Fluorobenzaldehyde oxime

Cat. No.: B7734213
CAS No.: 7304-35-0
M. Wt: 139.13 g/mol
InChI Key: FSKSLWXDUJVTHE-WEVVVXLNSA-N
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Description

4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a fluorine atom is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . Some of these Schiff base compounds have shown antimicrobial properties , suggesting that they may interact with bacterial cells as their primary targets.

Mode of Action

It’s known that the compound can undergo reductive rearrangement at room temperature with hydrosilanes as the reducing agents . This process is catalyzed by the strong boron Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3 . The resulting secondary amine products are generally formed in good yields .

Biochemical Pathways

Schiff bases are known to play roles in various biological processes, including enzymatic reactions and protein functions .

Result of Action

The compound’s ability to form schiff base compounds, some of which have antimicrobial properties , suggests it may exert antibacterial effects.

Action Environment

The action, efficacy, and stability of 4-Fluorobenzaldehyde oxime can be influenced by various environmental factors. For instance, the compound’s reductive rearrangement is catalyzed by B(C6F5)3 and occurs at room temperature . Therefore, temperature could be a key environmental factor influencing the compound’s action. Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde oxime can be synthesized through the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium and is carried out at room temperature. The general reaction is as follows:

4-Fluorobenzaldehyde+Hydroxylamine Hydrochloride4-Fluorobenzaldehyde Oxime+HCl\text{4-Fluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 4-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→4-Fluorobenzaldehyde Oxime+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

    Reduction: It can be reduced to form 4-fluorobenzylamine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 4-Fluorobenzylamine.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-Fluorobenzaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

4-Fluorobenzaldehyde oxime can be compared with other similar compounds such as:

    4-Fluorobenzaldehyde: The parent compound without the oxime group.

    4-Chlorobenzaldehyde oxime: A similar compound where the fluorine atom is replaced with chlorine.

    4-Nitrobenzaldehyde oxime: A compound with a nitro group instead of fluorine.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the oxime group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the oxime group provides versatility in chemical transformations.

Properties

IUPAC Name

(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKSLWXDUJVTHE-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-95-4, 7304-35-0, 459-23-4
Record name 4-Fluorobenzaldehyde oxime, Z-
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Record name 4-Fluorobenzaldehyde oxime
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-p-fluorobenzaldehyde oxime
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Record name p-Fluorobenzaldehyde oxime
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Record name 4-Fluorobenzaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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